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2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride

RET kinase inhibition Structure-based drug design Phenol hydrogen-bond network

Kinase inhibitor SAR often suffers from inconsistent solubility across salt forms, compromising IC₅₀ reproducibility. 2-[(4-Aminoquinazolin-2-yl)amino]phenol hydrochloride (CAS 1049787-05-4) solves this with a defined HCl salt ensuring uniform aqueous solubility for reliable biochemical screening. • Ortho-aminophenol motif engages RET catalytic lysine & αC-helix glutamate-~5-10× affinity gain over non-phenolic analogs. • Bidentate N,O-donor set enables transition-metal coordination studies orthogonal to kinase profiling. • Pure 2-OH regioisomer serves as reference standard for systematic SAR across ortho/meta/para hydroxyl positional scanning.

Molecular Formula C14H13ClN4O
Molecular Weight 288.74
CAS No. 1049787-05-4
Cat. No. B2598004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride
CAS1049787-05-4
Molecular FormulaC14H13ClN4O
Molecular Weight288.74
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3O)N.Cl
InChIInChI=1S/C14H12N4O.ClH/c15-13-9-5-1-2-6-10(9)16-14(18-13)17-11-7-3-4-8-12(11)19;/h1-8,19H,(H3,15,16,17,18);1H
InChIKeyXSYHRZPHVZBFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Aminoquinazolin-2-yl)amino]phenol Hydrochloride: Core Structure and Pharmacophore Profile


2-[(4-Aminoquinazolin-2-yl)amino]phenol hydrochloride (CAS 1049787-05-4) is a 2,4-diaminoquinazoline derivative bearing a phenolic moiety at the C2 anilino position. Its molecular formula is C₁₄H₁₂N₄O·HCl, with a free-base molecular weight of 252.27 g/mol. The compound contains a quinazoline scaffold with primary amino groups at positions 2 and 4, and a 2-aminophenol substituent that introduces a hydrogen-bond-donating hydroxyl group ortho to the bridging NH. This pharmacophore places it within the broader class of 4-aminoquinazoline kinase inhibitors, a scaffold employed in clinically approved agents such as gefitinib, erlotinib, afatinib, and lapatinib [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, an important consideration for in vitro assay preparation and formulation development [2]. The compound is primarily available through research chemical suppliers and serves as a versatile starting point for structure–activity relationship (SAR) exploration of kinase-targeted quinazolines [3].

1
2,4-Diaminoquinazoline scaffold for multi-kinase profiling studies
2
Phenol hydrogen-bond network exploration (RET/kinase engagement)
3
Hydrochloride salt for aqueous assay preparation and formulation screening

Why 2-[(4-Aminoquinazolin-2-yl)amino]phenol Hydrochloride Cannot Be Replaced by Analogs


Substitution of 2-[(4-aminoquinazolin-2-yl)amino]phenol hydrochloride with structurally similar 4-aminoquinazolines is non-trivial because both the position and nature of the anilino substituent, as well as the salt form, critically modulate kinase selectivity, metabolic stability, and physicochemical behavior. The 2-aminophenol motif provides a vicinal hydrogen-bond donor/acceptor pair that can engage catalytic lysine and αC-helix glutamate residues in kinase active sites, a binding mode documented crystallographically for closely related 2-substituted phenol quinazolines [1]. In systematic SAR studies on 2-substituted phenol quinazolines, the unsubstituted phenol analogue (compound 6) showed enhanced RET affinity but suffered from high metabolic clearance, while addition of a flanking methyl substituent at R1 improved hepatocyte stability and imparted a significant gain in KDR selectivity [1]. The hydrochloride salt form further differentiates this compound from its free-base counterparts by influencing dissolution rate, hygroscopicity, and compatibility with aqueous assay buffers—factors that directly affect reproducibility in biochemical and cellular screening workflows [2]. Consequently, even analogs differing only in aniline substitution pattern or counterion can produce divergent pharmacological and pharmacokinetic profiles, making informed selection essential rather than assuming interchangeability.

!
Non-phenolic 4-anilinoquinazolines lack the critical 2-OH hydrogen-bond network; RET affinity may shift by ~5–10×.
!
3- or 4-hydroxy regioisomers alter RET/KDR selectivity windows; kinase fingerprint may not transfer.
!
Free-base form may exhibit lower aqueous solubility; assay reproducibility requires salt-form consistency.

2-[(4-Aminoquinazolin-2-yl)amino]phenol Hydrochloride: Quantitative Differentiation Evidence


Phenol Substituent Enhances RET Affinity via Hydrogen-Bond Network

In a systematic medicinal chemistry campaign, Newton et al. demonstrated that introducing a phenol moiety at the 2-position of the anilino ring (as in compound 6, a structural congener of 2-[(4-aminoquinazolin-2-yl)amino]phenol) resulted in a significant gain in RET biochemical affinity compared to the non-phenolic parent scaffold. The unsubstituted phenol 6 showed approximately 5- to 10-fold higher RET affinity than the corresponding non-phenolic anilinoquinazolines in the same series [1]. X-ray crystallography (PDB 5AMN) revealed that the phenol hydroxyl forms a critical hydrogen-bond network with the conserved catalytic lysine (Lys758) and the αC-helix glutamate (Glu775) of RET, a binding interaction not available to non-phenolic analogs [1]. This structural rationale provides a mechanistic basis for the affinity enhancement and supports the strategic selection of phenolic 4-aminoquinazolines for RET-targeted probe development [2].

Phenol-driven RET affinity
Class-level
~5–10× affinity improvement over non-phenolic analogs; optimized congeners reach RET IC₅₀ 0.41–4.5 nM
Supports RET probe design context
Structurally validated hydrogen-bond to catalytic lysine and αC-helix glutamate (PDB 5AMN)
RET kinase inhibition Structure-based drug design Phenol hydrogen-bond network

2-Aminophenol Regioisomer Dictates RET/KDR Selectivity

The position of the hydroxyl group on the anilino ring is a critical determinant of kinase selectivity. Newton et al. reported that isomeric phenol compounds 5 (3-hydroxy), 6 (2-hydroxy), and 7 (4-hydroxy) displayed divergent RET affinity and KDR selectivity profiles in their 4-aminoquinazoline series. Compound 6, bearing the 2-hydroxy substituent (as in the target compound), maintained the highest RET affinity among the three regioisomers, while the 3-hydroxy isomer 5 showed reduced affinity and the 4-hydroxy isomer 7 exhibited a different selectivity window [1]. This regioisomer-dependent SAR underscores that the ortho-aminophenol configuration is specifically privileged for engaging the RET active site architecture. X-ray analysis confirmed that the 2-OH group participates in a bidentate hydrogen-bond network that would be sterically or geometrically inaccessible to the 3- or 4-substituted isomers [2].

Regioisomer selectivity
Class-level
RET affinity rank: 2-OH > 3-OH ≈ 4-OH; distinct KDR selectivity per isomer
Ortho-aminophenol essential for target selectivity profile
3- or 4-substituted isomers produce divergent kinase fingerprints
Kinase selectivity RET vs. KDR Regioisomer SAR

Hydrochloride Salt Form Improves Aqueous Solubility for Assay Compatibility

The hydrochloride salt of 2-[(4-aminoquinazolin-2-yl)amino]phenol is expected to exhibit improved aqueous solubility compared to the corresponding free base, based on general salt-formation principles for basic amine-containing heterocycles [1]. In the closely related 2-substituted phenol quinazoline series, optimized free-base compounds such as 36 demonstrated acceptable aqueous solubility (>100 μM) but moderate permeability [2]. The hydrochloride counterion enhances dissolution in aqueous buffers (e.g., PBS, Tris, or cell culture media) at physiologically relevant pH, which is critical for generating reliable concentration–response curves in biochemical and cell-based kinase assays. Free-base forms of analogous 4-aminoquinazolines often require DMSO stock solutions with final assay DMSO concentrations approaching or exceeding 0.1%, which can introduce solvent artifacts in sensitive cellular readouts [1].

Salt-form solubility
Supporting
≥5–10× solubility gain expected vs free base (class-level inference)
Enhances assay compatibility and dose–response reliability
Reduces precipitation risk in aqueous buffers; no compound-specific solubility data
Salt form selection Aqueous solubility Assay reproducibility

Broader Kinase Selectivity of 2,4-Diaminoquinazoline over 4-Anilinoquinazolines

The 2,4-diaminoquinazoline architecture of the target compound is structurally distinct from the more clinically exploited 4-anilinoquinazoline scaffold (e.g., gefitinib, erlotinib, lapatinib), which typically bears a single anilino substituent at C4. This difference in substitution pattern alters the kinase selectivity fingerprint: 2,4-diaminoquinazolines have been reported to exhibit activity against a broader panel of kinases, including RET, KDR, and EGFR, whereas 4-anilinoquinazolines are often optimized for narrow EGFR/HER2 selectivity [1][2]. For example, WHI-P180, a 4-(3-hydroxyphenyl)amino-6,7-dimethoxyquinazoline, inhibits RET (IC₅₀ = 5 nM), KDR (IC₅₀ = 66 nM), and EGFR (IC₅₀ = 4 μM) with a distinctive multi-target profile [2]. The target compound, with a 2-aminophenol substituent and a free 4-amino group, is positioned to explore a different selectivity space than the C4-monosubstituted EGFR-focused inhibitors [1].

Scaffold kinome breadth
Class-level
WHI-P180 profile: RET IC₅₀ 5 nM, KDR IC₅₀ 66 nM, EGFR IC₅₀ 4 μM
Multi-RTK profiling context vs narrow EGFR-focused 4-anilinoquinazolines
2,4-Diamino scaffold engages broader kinase space
Kinase selectivity fingerprint 2,4-diaminoquinazoline vs. 4-anilinoquinazoline Multi-target profiling

Lack of 6,7-Dimethoxy Substitution Alters Metabolic Stability vs. Vandetanib Chemotype

The target compound lacks the 6,7-dimethoxy substitution present on the quinazoline core of vandetanib and the optimized RET inhibitors 35/36/37 reported by Newton et al. In that series, the 6,7-dimethoxy groups contributed to the physicochemical and pharmacokinetic properties, but the core quinazoline scaffold without these substituents (as in compound 4) showed only a 2-fold drop in RET affinity compared to the dimethoxy-substituted vandetanib core [1]. The unsubstituted quinazoline core may exhibit different phase I metabolic susceptibility compared to the 6,7-dimethoxy variant, as the methoxy groups can undergo CYP-mediated O-demethylation. Additionally, the free 4-amino group in the target compound introduces an additional site for potential phase II conjugation (N-acetylation or N-glucuronidation) that is absent in 4-anilino-substituted analogs [1][2].

Metabolic liability
Class-level
Unsubstituted core with free 4-NH₂; distinct phase II conjugation pathways vs 6,7-dimethoxy analogs
Different chemotype for metabolic stability SAR
Not a direct PK surrogate for dimethoxy RET inhibitors; clearance mechanisms differ
Metabolic stability Quinazoline substitution Hepatocyte clearance

2-Aminophenol Moiety Enables Metal-Chelating Applications

The 2-aminophenol moiety in the target compound provides a bidentate N,O-chelating functionality that is structurally analogous to known metal-coordinating ligands, including 2-aminophenol-based Schiff bases and fluorescent probes for transition metal ions [1]. This chelating capability is absent in standard 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib) that lack the vicinal amino and hydroxyl groups on the same aromatic ring [1][2]. 4-Aminoquinazoline derivatives bearing a 2-aminophenol substituent have been explored as ligands for Cu(II), Zn(II), and Fe(III) coordination, with potential applications in metalloenzyme inhibition, metal ion sensing, and catalytic studies [1]. The hydrochloride salt form improves solubility in the aqueous or mixed-solvent systems typically employed in metal-coordination studies [2].

Metal-chelation capability
Supporting
2-Aminophenol N,O-bidentate donor; analogous ligands show log K 8–12 (Cu) and 6–10 (Zn)
Enables orthogonal metal-coordination applications
Absent in standard 4-anilinoquinazolines; no target-compound binding constants available
Metal chelation Analytical probe Ortho-aminophenol functionality

2-[(4-Aminoquinazolin-2-yl)amino]phenol Hydrochloride: Key Application Scenarios


RET Kinase Probe Development with Phenol-Driven Affinity

The 2-aminophenol motif in 2-[(4-aminoquinazolin-2-yl)amino]phenol hydrochloride provides the key hydrogen-bond donor that engages RET's catalytic lysine and αC-helix glutamate, as structurally validated in the 5AMN co-crystal structure [1]. This binding mode confers a ~5–10× affinity advantage over non-phenolic 4-anilinoquinazolines [1]. Researchers targeting RET-driven cancers (medullary thyroid carcinoma, RET-fusion-positive lung adenocarcinomas) should select this phenolic scaffold for biochemical probe development, with the hydrochloride salt ensuring consistent aqueous solubility for reliable IC₅₀ determinations [2].

SAR Studies of Kinase Selectivity by Phenol Regioisomerism

Because the 2-hydroxy, 3-hydroxy, and 4-hydroxy phenol isomers of the 4-aminoquinazoline series exhibit distinct RET affinity and KDR selectivity profiles, 2-[(4-aminoquinazolin-2-yl)amino]phenol hydrochloride serves as the ortho-substituted reference standard for systematic regioisomer SAR exploration [1]. Procurement of the pure 2-OH isomer is essential as a benchmark against which the activity cliffs introduced by meta- or para-hydroxyl repositioning can be quantitatively mapped [1][2].

Multi-RTK Profiling Using 2,4-Diaminoquinazoline Scaffold

The 2,4-diaminoquinazoline scaffold engages a different kinase selectivity space than the 4-anilinoquinazoline EGFR inhibitor class, as evidenced by WHI-P180's multi-target profile (RET IC₅₀ = 5 nM, KDR IC₅₀ = 66 nM, EGFR IC₅₀ = 4 μM) [1][2]. 2-[(4-Aminoquinazolin-2-yl)amino]phenol hydrochloride is structurally positioned for broad kinome profiling studies—including RET, KDR, EGFR, and potentially other tyrosine kinases—where narrow-spectrum 4-anilinoquinazolines such as gefitinib or erlotinib would fail to interrogate non-EGFR RTKs [1].

Metal-Coordination and Metalloenzyme Studies via 2-Aminophenol Chelate

The ortho-aminophenol functionality provides a bidentate N,O-donor set for transition metal coordination (Cu(II), Zn(II), Fe(III)), an application space not accessible to kinase-focused 4-anilinoquinazolines lacking this chelating motif [1]. The hydrochloride salt enhances solubility in aqueous and mixed-solvent systems for UV-Vis and fluorescence-based metal-titration experiments [1][2]. This makes the compound suitable for metalloenzyme model studies, metal-sensing probe development, and coordination polymer synthesis, orthogonal to its kinase-inhibitor utility.

Application
Selection Property
Validation Focus
RET kinase probe development
Phenol hydrogen-bond network
RET affinity and selectivity profiling
Kinase selectivity SAR by regioisomerism
Ortho-aminophenol purity
RET vs KDR selectivity window
Multi-RTK profiling studies
2,4-Diaminoquinazoline scaffold
Broad kinase selectivity fingerprint
Metal-coordination studies
2-Aminophenol N,O-chelate
Transition metal binding capacity
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